molecular formula C16H27N3O B14596455 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone CAS No. 60581-92-2

1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone

Cat. No.: B14596455
CAS No.: 60581-92-2
M. Wt: 277.40 g/mol
InChI Key: RMJQYBFZGLGVNP-UHFFFAOYSA-N
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Description

1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone is a chemical compound with the molecular formula C16H27N3O. This compound is characterized by the presence of a pyridine ring substituted with tert-butylamino groups and a methyl group, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone typically involves the reaction of 2,4-dichloro-6-methylpyridine with tert-butylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by tert-butylamino groups. The resulting intermediate is then subjected to further reactions to introduce the ethanone group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The tert-butylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone is utilized in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone involves its interaction with specific molecular targets. The tert-butylamino groups and the ethanone moiety play crucial roles in its reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2,6-Bis(tert-butylamino)-4-methylpyridin-3-yl methyl ketone
  • 1,2-Bis(tert-butylimino)ethane

Comparison: 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone is unique due to the specific positioning of the tert-butylamino groups and the presence of the ethanone moiety. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

60581-92-2

Molecular Formula

C16H27N3O

Molecular Weight

277.40 g/mol

IUPAC Name

1-[2,4-bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone

InChI

InChI=1S/C16H27N3O/c1-10-9-12(18-15(3,4)5)13(11(2)20)14(17-10)19-16(6,7)8/h9H,1-8H3,(H2,17,18,19)

InChI Key

RMJQYBFZGLGVNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)NC(C)(C)C)C(=O)C)NC(C)(C)C

Origin of Product

United States

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